molecular formula C20H25N5O4 B2690702 8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941890-64-8

8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2690702
CAS No.: 941890-64-8
M. Wt: 399.451
InChI Key: XEGOULOWTINXTJ-UHFFFAOYSA-N
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Description

“8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[2,1-c][1,2,4]triazine core, followed by the introduction of the ethoxyphenyl and piperidinyl groups through various substitution reactions. Common reagents and conditions include:

    Reagents: Ethyl bromide, piperidine, and various catalysts.

    Conditions: Refluxing in organic solvents, controlled temperatures, and inert atmospheres.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the phenyl or piperidinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.

Medicine

Medicinally, imidazo[2,1-c][1,2,4]triazines have been investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-methoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
  • 8-(4-chlorophenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Uniqueness

The uniqueness of “8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The ethoxyphenyl group, for example, may enhance its lipophilicity or binding affinity to certain targets.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-2-29-16-8-6-15(7-9-16)23-12-13-24-18(27)19(28)25(21-20(23)24)14-17(26)22-10-4-3-5-11-22/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGOULOWTINXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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